molecular formula C14H19NO4S B2392140 Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate CAS No. 478040-49-2

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate

Cat. No.: B2392140
CAS No.: 478040-49-2
M. Wt: 297.37
InChI Key: NZONWRGGRSQSHI-UHFFFAOYSA-N
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Description

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate is a chemical compound that has garnered attention due to its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a thiazinan ring, which is a sulfur-containing heterocycle, and a phenylpropanoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a thiazinan derivative with a phenylpropanoate precursor. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazinan derivatives with lower oxidation states.

    Substitution: The phenylpropanoate moiety can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve the desired reduction.

    Substitution: Substitution reactions often require catalysts such as Lewis acids or bases, and the choice of solvent depends on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products can have different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate has found applications in several scientific research areas, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

    Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking and biochemical assays to elucidate the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxylate: This compound shares a similar thiazinan ring structure but differs in the substituent on the aromatic ring.

    Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate: This derivative includes an indole moiety, which imparts different chemical and biological properties.

Uniqueness

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its distinct structure makes it a valuable compound for research and industrial purposes, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-14(16)13(11-12-5-3-2-4-6-12)15-7-9-20(17,18)10-8-15/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZONWRGGRSQSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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